Triamcinolone 16-Acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H29FO7 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C23H29FO7/c1-12(26)31-19-9-16-15-5-4-13-8-14(27)6-7-20(13,2)22(15,24)17(28)10-21(16,3)23(19,30)18(29)11-25/h6-8,15-17,19,25,28,30H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-,23+/m0/s1 |
InChI Key |
QTIAMYHXQKZZDN-MLGNIEKNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |
Canonical SMILES |
CC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Triamcinolone 16 Acetate
Established Synthetic Pathways for Triamcinolone (B434) and its Precursors
The traditional synthesis of triamcinolone and its derivatives often commences from readily available steroid precursors like cortisol and hydrocortisone (B1673445). These multi-step processes involve a series of carefully controlled chemical transformations to introduce the requisite functional groups and stereochemistry.
Synthesis from Cortisol 21-Acetate and Hydrocortisone Derivatives
A common starting point for the synthesis of triamcinolone is hydrocortisone 21-acetate. nih.govchemicalbook.com The synthesis of triamcinolone from cortisol 21-acetate involves a sequence of reactions designed to introduce a 9α-fluoro group, a 16α-hydroxyl group, and a double bond at the C1-C2 position of the steroid nucleus. nih.govchemicalbook.comchemicalbook.com The synthesis of triamcinolone, a derivative of cortisol (hydrocortisone), can be initiated from cortisol 21-acetate. nih.govchemicalbook.com
The general pathway involves the protection of the carbonyl groups, followed by a series of reactions to introduce the desired functionalities. nih.govchemicalbook.com For instance, triamcinolone can be synthesized from hydrocortisone acetate (B1210297) via the 3,20-bis ketal. newdrugapprovals.org
Key Intermediates and Transformation Steps (e.g., Ketalization, Dehydrochlorination, Acetylation)
The synthesis of triamcinolone from precursors like cortisol 21-acetate or hydrocortisone derivatives involves several key chemical transformations. nih.govchemicalbook.com These steps are crucial for the construction of the final molecular architecture of triamcinolone.
Ketalization: The initial step often involves the protection of the carbonyl groups at positions 3 and 20. This is typically achieved by ketalization using ethylene (B1197577) glycol to form a 3,20-bisethylene ketal. nih.govchemicalbook.com This protection prevents these functional groups from reacting in subsequent steps.
Dehydration and Halogenation: Following ketalization, the 11β- and 17α-hydroxyl groups can be dehydrated. chemicalbook.com A subsequent key step is the introduction of a double bond in the C-ring, often achieved through chlorination followed by dehydrochlorination. nih.gov For example, the hydroxyl group in the diketal intermediate can be replaced with chlorine using thionyl chloride, and the product then undergoes dehydrochlorination. chemicalbook.com
Hydroxylation and Acetylation: Selective hydroxylation of the double bond at position 16 is a critical step, which can be accomplished using reagents like osmium tetroxide. nih.govchemicalbook.com The resulting diol can then be acetylated. For instance, the secondary hydroxyl group at C16 can be acetylated using acetic anhydride (B1165640) in pyridine (B92270) to form a diacetate. nih.govchemicalbook.com Reacetylation of the 21-hydroxyl group is also a common step in the synthesis. chemicalbook.com
Epoxidation and Fluorination: The introduction of the 9α-fluoro group is a hallmark of many potent corticosteroids. This is often achieved by forming a bromohydrin, which is then converted to an epoxide. nih.govchemicalbook.com The subsequent opening of the epoxide ring with hydrogen fluoride (B91410) yields the 9α-fluoro-11β-hydroxy derivative. nih.govchemicalbook.com
Dehydrogenation: The final step in many syntheses is the introduction of a double bond at the C1-C2 position. This is often accomplished through microbiological dehydrogenation, for example, using Corynebacterium simplex. nih.govchemicalbook.com This step converts the steroid into the 'prednisolone' A-ring structure, leading to the formation of triamcinolone or its acetate derivatives. nih.govchemicalbook.com
Table 1: Key Transformation Steps in Triamcinolone Synthesis
| Transformation Step | Reagents/Conditions | Purpose |
|---|---|---|
| Ketalization | Ethylene glycol | Protection of carbonyl groups at C3 and C20. nih.govchemicalbook.com |
| Dehydrochlorination | Alkaline conditions | Introduction of a double bond. nih.govchemicalbook.com |
| Acetylation | Acetic anhydride, pyridine | Esterification of hydroxyl groups. nih.govchemicalbook.com |
| Hydroxylation | Osmium tetroxide | Introduction of hydroxyl groups at C16 and C17. nih.govchemicalbook.com |
| Epoxidation | N-bromoacetamide, potassium acetate | Formation of an epoxide ring for subsequent fluorination. nih.govchemicalbook.com |
| Fluorination | Hydrogen fluoride | Introduction of the 9α-fluoro group. nih.govchemicalbook.com |
| Dehydrogenation | Corynebacterium simplex | Introduction of a C1-C2 double bond. nih.govchemicalbook.com |
Novel and Modified Synthetic Approaches to Triamcinolone Acetate Derivatives
While established synthetic routes are reliable, research continues to explore novel and modified approaches to improve efficiency, yield, and control over the chemical synthesis of triamcinolone derivatives.
Regioselective and Stereoselective Reaction Control in Synthesis
Controlling the regioselectivity and stereoselectivity of reactions is paramount in steroid synthesis to obtain the desired isomer with high purity. The orientation of functional groups significantly impacts the biological activity of corticosteroids.
The stereoselective ring opening of epoxides is a crucial step in the synthesis of many complex molecules, including steroids. beilstein-journals.org The choice of catalyst and the substituents on the epoxide ring can dictate the outcome of the reaction, leading to the formation of specific regio- and stereoisomers. beilstein-journals.org For example, in the synthesis of diaminocyclopentanols, the use of different N-substituents on the epoxide precursor led to different regioisomeric adducts. beilstein-journals.org
In the context of steroid modifications, steric hindrance can be exploited to achieve regioselective reactions. For instance, the protection of a hydroxyl group with a bulky silyl (B83357) group can direct a cross-metathesis reaction to a less sterically hindered double bond within the molecule. organic-chemistry.org Lipases are also utilized for their ability to catalyze transformations in a stereoselective and regioselective manner, such as the exclusive hydrolysis of an acetate group with good enantioselectivity. mdpi.com
Expedient Synthesis and Process Optimization for Research Scale
Another process for synthesizing triamcinolone acetonide acetate starts from an acetic acid tetraene material. google.com This method involves an oxidation reaction with formic acid and potassium permanganate, followed by a ring-reducing reaction with perchloric acid and N-bromosuccinimide, and a final fluorination step. google.com This process is described as having mild reaction conditions and being suitable for industrial production, with a final purity exceeding 99%. google.com
The optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for improving yields and purity on a research scale. For example, in the preparation of triamcinolone acetonide, different catalysts and reaction times have been explored for the condensation step to form the 16,17-ketal. google.com
Table 2: Comparison of Synthetic Approaches for Triamcinolone Derivatives
| Starting Material | Key Features | Reported Yield/Purity |
|---|---|---|
| Hydrocortisone 21-Acetate | Established, multi-step process involving ketalization, halogenation, hydroxylation, and dehydrogenation. chemicalbook.com | Yields vary depending on the specific sequence and reagents. |
| Prednisolone | Novel route involving elimination reactions to form a tetraene intermediate, followed by oxidation and functional group transformations. cjph.com.cn | 24.2% overall yield, 99.9% purity. cjph.com.cn |
| Acetic Acid Tetraene | Process designed for industrial production with mild conditions. google.com | Purity >99%. google.com |
Chemical Derivatization Strategies of Triamcinolone 16-Acetate
Chemical derivatization of this compound is a key strategy to modify its physicochemical properties and biological activity. These modifications can influence its potency, duration of action, and delivery characteristics.
One approach to derivatization is the formation of esters at the hydroxyl groups. For example, esters of the 21-oic acid of triamcinolone acetonide have been synthesized. nih.gov These esters can exhibit high affinity for glucocorticoid receptors but may be rapidly hydrolyzed to inactive acids in circulation. nih.gov The synthesis of these esters involves oxidation of the 21-hydroxyl group to a carboxylic acid, followed by esterification. nih.gov this compound 17-valerate is another example of an ester derivative. nih.gov
Ketalization is another common derivatization strategy. The reaction of triamcinolone with methyl acetoacetate (B1235776) in the presence of a catalytic amount of perchloric acid affords a ring-fused ketal derivative. nih.gov The formation of the 16α,17α-acetonide, a cyclic ketal with acetone (B3395972), is a well-known and widely used derivative of triamcinolone. fda.gov
Furthermore, derivatization with reagents like Girard's reagent T has been employed to improve the ionization efficiency of triamcinolone acetonide for analytical purposes, such as mass spectrometry imaging. researchgate.netnih.gov This highlights the use of derivatization not only for creating new therapeutic agents but also for developing advanced analytical methods.
Synthesis of 16,17-Acetals and Ketals (e.g., Triamcinolone Acetonide)
The formation of 16,17-acetals and ketals is a key derivatization of triamcinolone. The most prominent example is triamcinolone acetonide, a more potent derivative of triamcinolone. wikipedia.orgfda.gov This is achieved by reacting triamcinolone with an aldehyde or ketone in the presence of an acid catalyst. newdrugapprovals.org
One common synthetic route to triamcinolone acetonide involves the reaction of triamcinolone with acetone in the presence of a catalytic amount of perchloric acid. nih.govgoogle.com This reaction leads to the formation of a cyclic 16,17-acetal. wikipedia.orgnih.gov The use of acetone as the ketone reactant results in the formation of the isopropylidene derivative, known as triamcinolone acetonide. wikipedia.orggoogle.com The reaction is typically carried out at controlled temperatures to ensure high yield and purity. google.com For instance, a described method involves cooling the reaction mixture to between -10°C and 0°C. google.com
Alternative methods for the synthesis of 16,17-acetals of pregnane (B1235032) derivatives have been explored to create industrially scalable and safer processes. newdrugapprovals.org These methods aim to avoid hazardous solvents and catalysts like perchloric acid, which can be dangerous. newdrugapprovals.orggoogle.com For example, a process for preparing budesonide (B1683875) and related 16,17-acetals involves treating the corresponding 16,17-diol with aldehydes in the presence of aqueous hydrobromic or hydroiodic acid. newdrugapprovals.org However, these acids also present environmental and handling challenges. newdrugapprovals.org
A novel synthesis of triamcinolone acetonide has been reported starting from prednisolone. cjph.com.cn This multi-step process involves acetylation of the 21-hydroxyl group, followed by elimination reactions and then oxidation and nucleophilic addition to form the 16,17-acetonide ring, ultimately yielding triamcinolone acetonide with a high purity of 99.9%. cjph.com.cn
The synthesis of triamcinolone acetonide can also be achieved from triamcinolone acetonide acetate through hydrolysis. google.com This two-step approach first involves the synthesis of the acetate ester, which is then hydrolyzed to yield the final product. google.com
Esterification and Analog Design (e.g., 21-Oic Acid Methyl Ester, 17-Valerate)
Esterification of this compound at the 17- and 21-positions is a common strategy to create analogs with modified properties. These modifications can influence the drug's lipophilicity, which in turn affects its absorption, distribution, and potency. msdvetmanual.com
Triamcinolone Acetonide 21-Oic Acid Methyl Ester:
The synthesis of triamcinolone acetonide 21-oic acid methyl ester is a notable example of analog design aimed at creating a potent local anti-inflammatory agent with minimal systemic effects. nih.gov The rationale behind this design is that the ester would have a high affinity for the glucocorticoid receptor but would be rapidly hydrolyzed to the inactive carboxylic acid in the bloodstream. nih.gov
The synthesis involves a multi-step process starting from triamcinolone acetonide:
Oxidation of the 21-hydroxyl group to a 21-dehydro compound using methanolic cupric acetate. nih.gov
Further oxidation to the carboxylic acid using methylene (B1212753) blue in the presence of potassium cyanide. nih.gov
Esterification with diazomethane (B1218177) to yield the methyl ester. nih.gov
Purification of the final product is achieved through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov
This compound 17-Valerate:
The introduction of a valerate (B167501) ester at the 17-position of this compound results in a lipophilic compound with an enhanced topical-to-systemic potency ratio. msdvetmanual.comontosight.ai This derivative, known as this compound 17-valerate, is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. ontosight.ai Its chemical structure includes a pregnane backbone with a fluoro group at the 9-position, hydroxyl groups at the 11β and 21-positions, an acetate group at the 16α-position, and a valerate ester at the 17-position. ontosight.ainih.gov
The synthesis of such esters generally involves reacting the parent steroid with the corresponding acyl halide or anhydride in the presence of a suitable base.
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest. scispace.comtandfonline.com The goal is to develop more environmentally friendly and sustainable synthetic routes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com
Research in this area has focused on several aspects:
Development of Greener Analytical Methods: Studies have been conducted to develop and validate eco-friendly analytical methods, such as reverse-phase ultra-performance liquid chromatography (RP-UPLC), for the estimation of triamcinolone acetonide and its degradation products. tandfonline.com These methods aim to reduce solvent consumption and analysis time, making them a "greener" alternative to traditional HPLC methods. tandfonline.com
Use of Sustainable Polymers: In the formulation of drug delivery systems, the use of sustainable polymers like poly-lactic acid (PLA) and poly-δ-decalactone (PDL) for encapsulating triamcinolone acetonide is being explored. nih.gov These polymers are advantageous compared to those derived from fossil fuels. nih.gov
Improved Synthetic Routes: Efforts are being made to shorten synthetic routes and simplify multi-step protection and deprotection operations, which can reduce production costs and waste. patsnap.com For example, a two-step synthesis of triamcinolone acetonide involving a fluoride reaction and a condensation reaction has been developed with the aim of achieving high yield and product stability. google.com
Avoiding Hazardous Reagents and Solvents: There is a recognized need to move away from hazardous reagents and solvents like perchloric acid and corrosive hydrohalic acids in the synthesis of triamcinolone derivatives. newdrugapprovals.orggoogle.com Research is ongoing to find safer and more environmentally benign alternatives.
While specific green chemistry metrics for the entire synthesis of this compound are not extensively detailed in the provided search results, the trend towards developing more sustainable practices in the pharmaceutical industry suggests that this will be an area of continued research and development. tandfonline.com
Molecular and Cellular Mechanisms of Triamcinolone 16 Acetate Action
Glucocorticoid Receptor (GR) Binding and Activation
The activation of the Glucocorticoid Receptor by triamcinolone (B434) is a critical initiating step. This process involves high-affinity binding to a specific domain within the receptor, which induces significant structural changes in the receptor protein. These changes are fundamental for the subsequent interactions with DNA and coregulatory proteins that dictate the cellular response.
Triamcinolone and its derivatives, such as Triamcinolone Acetonide (TA), bind to the Ligand-Binding Domain (LBD) of the Glucocorticoid Receptor. nih.govnih.gov The LBD forms a hydrophobic ligand-binding pocket. nih.gov The binding of TA is characterized by an increase in intramolecular contacts within the LBD, which enhances the affinity and stability of the receptor-ligand complex. nih.govnih.govresearchgate.net
A key feature of TA's interaction is the role of its bulky C-17 acetonide moiety. This group generates additional hydrophobic interactions with residues such as Met29 and Met108 within the binding pocket. nih.gov These interactions lead to a rearrangement of other residues in the pocket and contribute to the high affinity of the ligand. nih.gov The bound TA also maintains the critical hydrogen-bond network necessary for GR specificity and transactivation. nih.gov
| Component of Triamcinolone Acetonide | Interacting GR LBD Residue(s) | Type of Interaction | Reference |
|---|---|---|---|
| C-17 Acetonide Moiety | Met29, Met108 | Hydrophobic | nih.gov |
| Core Steroid Structure | Multiple residues | Hydrogen-bond network | nih.gov |
The binding of a ligand to the GR's LBD induces significant conformational changes. nih.gov These ligand-induced dynamics are crucial for receptor activation and interaction with other proteins. nih.govresearchgate.net When Triamcinolone Acetonide binds, it causes the GR to adopt a more compact structure, characterized by smaller conformational fluctuations near the ligand-binding pocket. nih.gov
This structural tightening is driven by the additional contacts made by the acetonide group, which repositions the loop between helix 6 (H6) and helix 7 (H7), constricting the pocket. nih.gov These conformational shifts modulate the Activation Function 2 (AF-2) surface, a key region for the recruitment of coregulator proteins. nih.gov The specific shape adopted by the GR-ligand complex can differ depending on the agonist, influencing the receptor's efficacy. frontiersin.orgnih.gov Studies have shown that different ligands can induce distinct conformations in the receptor, which correlates with their biological activity. frontiersin.orgnih.gov
The transcriptional activity of the GR is modulated by a host of coregulator proteins. nih.govfrontiersin.org Among these is the Small Heterodimer Partner (SHP), an atypical orphan nuclear receptor that lacks a DNA-binding domain and acts as a corepressor. nih.gov SHP has been identified as a novel inhibitor of GR transcriptional activity. nih.gov
Structural studies have revealed how SHP interacts with the GR LBD. The first crystal structure of the GR LBD in complex with Triamcinolone Acetonide also included a fragment of SHP. nih.govnih.govresearchgate.net This structure shows that the SHP peptide binds to the canonical AF-2 surface on the GR, the same site used by many other coregulators. nih.gov Functionally, SHP can potently inhibit glucocorticoid-induced transcriptional activity. nih.gov This inhibition may involve SHP antagonizing the action of coactivators. nih.gov Furthermore, the expression of SHP can lead to an intranuclear redistribution of the GR, suggesting that tethering the receptor within the nucleus may be another aspect of its inhibitory mechanism. nih.gov This interaction is believed to play a role in modulating hepatic GR function. nih.govnih.govresearchgate.net
Transcriptional Regulation and Gene Modulation
Once activated and bound by triamcinolone, the GR complex moves into the nucleus to regulate the expression of target genes. This regulation is the basis of the compound's potent anti-inflammatory and immunosuppressive effects. The GR can either directly bind to specific DNA sequences or interact with other transcription factors to achieve this modulation.
In the nucleus, the triamcinolone-GR complex directly influences gene transcription by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govpatsnap.com These GREs are typically located in the promoter regions of target genes. patsnap.com The binding of the activated GR, in the form of a homodimer, to a canonical GRE generally leads to the activation of gene transcription (transactivation). nih.gov
Conversely, the GR can also repress transcription. This can occur when a GR monomer binds to a negative GRE (nGRE). nih.gov Studies using triamcinolone acetonide-labeled GR have demonstrated the formation of stable complexes with DNA fragments containing GREs, confirming that this direct DNA binding is a key part of its mechanism. osti.gov The recruitment of various coregulator complexes to the GR bound at these elements facilitates communication with the basal transcriptional machinery and modifies chromatin structure to either enhance or suppress gene expression. nih.gov
A primary therapeutic action of triamcinolone is the suppression of inflammation, which is achieved by repressing the expression of pro-inflammatory genes. patsnap.comresearchgate.net This occurs through multiple mechanisms. One major pathway involves the GR-ligand complex interacting with and inhibiting the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are master regulators of inflammation. nih.govpatsnap.com This protein-protein interaction does not require direct GR binding to a GRE. nih.gov
By inhibiting NF-κB, triamcinolone acetonide decreases the production of numerous pro-inflammatory cytokines, enzymes, and adhesion molecules. patsnap.com Research in microglial cells has shown that triamcinolone can inhibit the expression of M1-type pro-inflammatory genes while increasing anti-inflammatory markers. nih.gov This shift helps to resolve inflammation. nih.govresearchgate.net
| Pro-inflammatory Gene/Protein | Effect of Triamcinolone | Mechanism | Reference |
|---|---|---|---|
| Interleukin-1 (IL-1) | Suppression | Inhibition of NF-κB | patsnap.com |
| Interleukin-6 (IL-6) | Suppression | Inhibition of NF-κB | patsnap.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | Inhibition of NF-κB; Inhibition of M1-type gene expression | patsnap.comnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression | Inhibition of M1-type gene expression | nih.gov |
| Transforming growth factor-beta 1 (TGF-β1) | Downregulation | Inhibition of fibrotic markers | researchgate.net |
Promotion of Anti-inflammatory Gene Expression
Triamcinolone 16-acetate, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects primarily by modulating the expression of target genes. This process is initiated when the compound diffuses across the cell membrane and binds with high affinity to the cytoplasmic glucocorticoid receptor (GR). patsnap.com This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of chaperone proteins, including heat shock protein 90 (HSP-90). The activated this compound-GR complex then translocates into the nucleus. patsnap.com
Within the nucleus, the activated complex acts as a ligand-dependent transcription factor. uchicago.edu It binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of various genes. patsnap.com This interaction can either enhance or suppress gene transcription. A key anti-inflammatory mechanism involves the upregulation of genes that encode for anti-inflammatory proteins.
One of the most significant proteins induced by glucocorticoids like this compound is Annexin A1 (also known as lipocortin-1). patsnap.comnih.gov Annexin A1 plays a crucial role in the resolution of inflammation. nih.gov Its induction by glucocorticoids is a well-established mechanism contributing to their anti-inflammatory efficacy. nih.govnih.gov By increasing the synthesis of Annexin A1, this compound effectively dampens the inflammatory cascade. patsnap.com
The binding of the this compound-GR complex to GREs leads to the increased transcription of messenger RNA (mRNA), which in turn directs the synthesis of anti-inflammatory proteins like Annexin A1. youtube.com This genomic pathway is a cornerstone of the therapeutic action of this compound, leading to a reduction in the cardinal signs of inflammation.
Molecular Pathway Modulation
The anti-inflammatory and immunomodulatory effects of this compound are mediated through its influence on various molecular pathways. By altering the synthesis of key signaling molecules, it effectively suppresses the inflammatory response.
Inhibition of Inflammatory Cytokine Synthesis (e.g., Interleukins, Tumor Necrosis Factor-alpha)
A primary mechanism by which this compound mitigates inflammation is by inhibiting the production of pro-inflammatory cytokines. These signaling proteins, including various interleukins (IL) and tumor necrosis factor-alpha (TNF-α), are central to the initiation and amplification of inflammatory responses.
The activated glucocorticoid receptor (GR) complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). uchicago.edu NF-κB is a key regulator of genes encoding for inflammatory cytokines. uchicago.edu By inhibiting NF-κB, the this compound-GR complex effectively downregulates the expression of genes for IL-6, IL-8, and monocyte chemoattractant protein-1 (MCP-1). nih.gov This trans-repression mechanism is a major contributor to the anti-inflammatory actions of glucocorticoids. uchicago.edu
| Cytokine | Effect of this compound | Mechanism of Action |
| Interleukin-6 (IL-6) | Decreased Expression | Inhibition of NF-κB nih.gov |
| Interleukin-8 (IL-8) | Decreased Expression | Inhibition of NF-κB nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Expression | Interference with pro-inflammatory transcription factors |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased Expression | Inhibition of NF-κB nih.gov |
Attenuation of Eicosanoid Synthesis (e.g., Prostaglandins, Leukotrienes via Cyclooxygenase-2, Phospholipase A2)
This compound significantly curtails the production of eicosanoids, a class of lipid mediators that includes prostaglandins and leukotrienes. These molecules are potent drivers of inflammation, contributing to vasodilation, increased vascular permeability, and pain.
The synthesis of eicosanoids begins with the release of arachidonic acid from cell membrane phospholipids, a reaction catalyzed by the enzyme phospholipase A2 (PLA2). This compound indirectly inhibits PLA2 activity by inducing the synthesis of Annexin A1 (lipocortin-1). patsnap.com Annexin A1, in turn, inhibits PLA2, thereby reducing the availability of arachidonic acid, the precursor for all eicosanoids. patsnap.comresearchgate.net
Furthermore, this compound suppresses the expression of cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the conversion of arachidonic acid into prostaglandins during inflammation. nih.gov This dual action of inhibiting both the initial step of arachidonic acid release and its subsequent conversion to prostaglandins makes this compound a powerful inhibitor of this inflammatory pathway.
| Enzyme | Effect of this compound | Downstream Effect |
| Phospholipase A2 (PLA2) | Inhibition (via Annexin A1) patsnap.comnih.gov | Decreased arachidonic acid release |
| Cyclooxygenase-2 (COX-2) | Decreased Expression nih.gov | Decreased prostaglandin synthesis |
Downregulation of Fibrotic Markers (e.g., Transforming Growth Factor-beta 1, Collagens, Integrins)
In addition to its anti-inflammatory effects, this compound has been shown to modulate pathways involved in fibrosis. At the molecular level, it can downregulate key fibrotic markers, which is particularly relevant in conditions characterized by excessive tissue scarring and remodeling.
Research indicates that triamcinolone acetonide, a closely related compound, effectively reduces the expression of transforming growth factor-beta 1 (TGF-β1), various types of collagens, and integrins. researchgate.net TGF-β1 is a potent profibrotic cytokine that stimulates the production of extracellular matrix components, including collagens. By inhibiting TGF-β1 and the synthesis of collagens and integrins, this compound can help to attenuate the fibrotic process. researchgate.net This action is beneficial in preventing the excessive deposition of connective tissue that can impair organ function.
| Fibrotic Marker | Effect of this compound | Cellular Consequence |
| Transforming Growth Factor-beta 1 (TGF-β1) | Downregulation researchgate.net | Reduced stimulation of extracellular matrix production |
| Collagens | Downregulation researchgate.net | Decreased deposition of connective tissue |
| Integrins | Downregulation researchgate.net | Inhibition of fibroblast adhesion and proliferation researchgate.net |
Cellular and Immunological Effects at the Molecular Level
The therapeutic efficacy of this compound extends to its profound impact on the function and activity of various immune cells at the molecular level.
Modulation of Immune Cell Proliferation and Activity (e.g., T-lymphocytes, Macrophages, Mast Cells)
This compound exerts significant immunosuppressive effects by altering the behavior of key immune cell populations. patsnap.com It can reduce the migration of immune cells, such as lymphocytes and neutrophils, to sites of inflammation. patsnap.com
T-lymphocytes: Glucocorticoids are known to induce apoptosis (programmed cell death) in lymphocytes, which contributes to their immunosuppressive properties. This effect helps to reduce the number of circulating T-lymphocytes that can participate in an inflammatory response.
Macrophages: this compound can modulate macrophage activation and differentiation. Studies have shown that it can induce the differentiation of monocytes towards an anti-inflammatory macrophage phenotype, characterized by the expression of CD163 and folate receptor β (FRβ). nih.gov These macrophages exhibit enhanced expression of the anti-inflammatory cytokine interleukin-10 (IL-10) at the mRNA level. nih.gov Furthermore, Annexin A1, which is upregulated by this compound, can regulate the activation of the NLRP3 inflammasome in macrophages, further dampening the inflammatory response. nih.gov
Mast Cells: Glucocorticoids can also inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells, which are key players in allergic reactions. youtube.com
| Immune Cell | Molecular/Cellular Effect of this compound | Functional Outcome |
| T-lymphocytes | Induction of apoptosis | Reduced number of inflammatory lymphocytes |
| Macrophages | Induction of anti-inflammatory phenotype (CD163+, FRβ+) nih.gov | Enhanced anti-inflammatory cytokine production (IL-10) nih.gov |
| Mast Cells | Inhibition of mediator release | Decreased allergic and inflammatory responses |
Receptor Regulation and Degradation Mechanisms
The cellular response to this compound is intricately controlled by the regulation and degradation of its target, the glucocorticoid receptor (GR). The binding of this compound to the GR not only initiates a signaling cascade but also triggers mechanisms that lead to the downregulation and subsequent degradation of the receptor itself. This process of homologous downregulation is a critical feedback mechanism that modulates the duration and intensity of the hormonal response.
The primary mechanism by which this compound regulates GR levels is by decreasing the stability of the activated receptor. nih.gov Upon ligand binding, the GR undergoes a conformational change, converting from an inactive cytosolic form to an activated nuclear-binding species. nih.gov It is this activated form of the receptor that is targeted for degradation at an accelerated rate. nih.gov
Research conducted on GH1 cells has provided quantitative insights into the effect of triamcinolone acetonide, a derivative of this compound, on GR turnover. In the absence of the steroid, the GR has a half-life of approximately 19 hours. nih.gov However, in the presence of triamcinolone acetonide, this half-life is significantly reduced to about 9.5 hours. nih.gov This reduction in half-life is the principal reason for the observed decrease in steady-state receptor levels within the cell, which can drop by as much as 50%. nih.gov Notably, this downregulation of receptor levels occurs without a corresponding change in the rate of receptor synthesis. nih.gov The shortening of the receptor half-life is directly proportional to the extent of receptor occupancy and activation by triamcinolone acetonide. nih.gov
Table 1: Effect of Triamcinolone Acetonide on Glucocorticoid Receptor (GR) Dynamics in GH1 Cells
| Parameter | Without Triamcinolone Acetonide | With 10 nM Triamcinolone Acetonide |
|---|---|---|
| GR Half-life | 19 ± 1.9 hours | 9.5 ± 0.3 hours |
| Steady-State GR Levels (fmol/100 µg DNA) | 260 ± 19 | 130 ± 14 (after 30 hours) |
| GR Synthesis Rate (fmol/100 µg DNA/h) | 9.7 ± 0.3 | 9.7 ± 0.3 |
The degradation of the GR is mediated primarily through the ubiquitin-proteasome pathway. nih.govnih.govresearchgate.net This is a major cellular pathway for the breakdown of short-lived and regulatory proteins. Following ligand binding and subsequent hyperphosphorylation, the GR is marked for degradation by the attachment of ubiquitin molecules. nih.govresearchgate.net This ubiquitination targets the receptor to the 26S proteasome, a large protein complex that carries out the degradation of the tagged protein. bioscientifica.com
Phosphorylation of the GR is a key signal that precedes its ubiquitination and proteasomal degradation. nih.govresearchgate.net The GR protein sequence contains specific motifs, such as PEST elements, which are rich in proline, glutamic acid, serine, and threonine, and can act as signals for rapid protein turnover. nih.govnih.gov For instance, mutation of a specific lysine residue within a PEST-like motif in the human GR has been shown to prevent ligand-dependent downregulation, highlighting the importance of this region in receptor degradation. nih.gov
Inhibition of the proteasome with specific chemical inhibitors, such as MG-132, has been demonstrated to block the ligand-induced downregulation of the GR. nih.govnih.gov This further confirms the central role of the ubiquitin-proteasome pathway in regulating the cellular concentration of the glucocorticoid receptor, thereby controlling the cell's responsiveness to glucocorticoids like this compound. nih.gov
Structure Activity Relationship Sar and Rational Molecular Design
Elucidation of Key Structural Features for Glucocorticoid Potency
The potency of a glucocorticoid is not determined by a single molecular feature but rather by the synergistic effect of various substitutions on the steroid backbone. For triamcinolone (B434) and its derivatives, specific modifications have been identified as crucial for their high level of activity.
The introduction of a fluorine atom at the 9α-position of the steroid's B-ring is a critical enhancement for glucocorticoid activity. This modification significantly increases anti-inflammatory potency. uomustansiriyah.edu.iqebm-journal.org The high electronegativity of the fluorine atom exerts an electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq This electronic influence potentiates the steroid's ability to bind to the glucocorticoid receptor (GR), a key step in initiating its anti-inflammatory and immunosuppressive effects. nih.gov Furthermore, the 9α-fluoro group provides protection against metabolic inactivation by enzymes like 11β-hydroxysteroid dehydrogenase, prolonging the drug's biological half-life and duration of action. researchgate.net This structural feature is common to several potent synthetic glucocorticoids, including dexamethasone (B1670325) and betamethasone. koreamed.org
The presence of hydroxyl groups at the 16α and 17α positions, and their subsequent conversion into a cyclic ketal (acetonide), is a hallmark of triamcinolone acetonide and a major contributor to its potency. nih.gov The 16α-hydroxylation itself helps to nearly eliminate the mineralocorticoid (salt-retaining) activity that is prominent in earlier corticosteroids like cortisol.
The formation of the 16α,17α-acetonide group, by reacting triamcinolone with acetone (B3395972), creates a bulky, lipophilic moiety. This structural change markedly enhances topical anti-inflammatory potency compared to the parent compound. nih.gov The acetonide group increases the lipophilicity of the molecule, which is thought to improve its penetration into cells and its affinity for the glucocorticoid receptor. Triamcinolone acetonide is the 16,17-acetonide derivative of triamcinolone. nih.gov
Esterification of hydroxyl groups in the glucocorticoid structure can significantly influence receptor affinity and duration of action. In the case of Triamcinolone 16-Acetate, an acetate (B1210297) ester is formed at the 16α-hydroxyl position. Generally, esterification at side-chain hydroxyl groups can increase the affinity for the glucocorticoid receptor. nih.gov This enhanced affinity is often attributed to a decrease in the dissociation rate of the steroid-receptor complex. nih.gov By forming a more stable bond with the receptor, the esterified glucocorticoid can exert a more prolonged and potent effect. The specific ester group can modulate the lipophilicity and pharmacokinetics of the drug, influencing its absorption, distribution, and metabolism.
Comparative SAR Analysis with Related Glucocorticoids (e.g., Dexamethasone, Cortisol)
The structure-activity relationships of this compound become clearer when compared with other glucocorticoids like the natural hormone Cortisol and another potent synthetic steroid, Dexamethasone.
Cortisol: As the body's primary natural glucocorticoid, cortisol provides a baseline for comparison. Synthetic derivatives have been engineered to improve upon its properties. Cortisol lacks the C-1/C-2 double bond, the 9α-fluoro group, and the 16α-substitutions found in triamcinolone acetonide. Consequently, triamcinolone acetonide exhibits significantly higher glucocorticoid potency and virtually no mineralocorticoid activity, whereas cortisol has both.
Dexamethasone: Dexamethasone shares the 9α-fluoro group and the C-1/C-2 double bond with triamcinolone, contributing to its high potency. However, it features a 16α-methyl group instead of the 16α,17α-acetonide structure. This single methyl group also effectively eliminates mineralocorticoid activity and enhances anti-inflammatory strength. Studies comparing receptor binding affinity often show that triamcinolone acetonide has an equal or greater affinity for the glucocorticoid receptor than dexamethasone. ahajournals.org The duration of action can also differ, with triamcinolone acetonide often providing more sustained effects. pictionhealth.comnih.gov
| Compound | Key Structural Features | Relative Anti-Inflammatory Potency (Cortisol = 1) | Relative Mineralocorticoid Potency (Cortisol = 1) |
|---|---|---|---|
| Cortisol | Standard steroid nucleus | 1 | 1 |
| Triamcinolone | Δ¹, 9α-Fluoro, 16α-Hydroxy | 5 | 0 |
| Triamcinolone Acetonide | Δ¹, 9α-Fluoro, 16α,17α-Acetonide | ~5-10 (topical) | 0 |
| Dexamethasone | Δ¹, 9α-Fluoro, 16α-Methyl | 25-30 | 0 |
Computational Approaches in SAR Studies
Modern drug design increasingly relies on computational methods to predict and understand the interactions between a drug molecule and its biological target. These in silico techniques provide valuable insights that complement experimental data.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the binding of ligands like this compound to the glucocorticoid receptor. nih.gov
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. nih.gov Docking studies for triamcinolone acetonide have shown high binding affinities for various protein targets. scispace.comresearchgate.net These analyses can calculate a "docking score," which estimates the binding free energy; a lower score typically indicates a stronger interaction. For instance, triamcinolone acetonide has demonstrated strong binding energies in docking simulations with various receptors. bioinformation.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the behavior of the steroid-receptor complex over time. nih.gov These simulations provide a more dynamic picture, showing how the complex flexes and changes shape, and confirming the stability of the interactions predicted by docking. scispace.com MD simulations can validate the stability of the docked complex, providing a deeper understanding of the molecular-level interactions that drive the high potency of compounds like triamcinolone acetonide. scispace.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
The fundamental principle of QSAR is to establish a correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's topology, geometry, and electronic properties. These descriptors are then used as independent variables in a statistical model to predict the dependent variable, which in the case of this compound and its analogs, is typically the glucocorticoid receptor binding affinity.
A pivotal study in the field evaluated a series of 39 corticosteroids to develop a QSAR model for predicting their relative receptor-binding affinity (rRBA). uni-ruse.bg In such studies, compounds are often categorized based on their binding potency—strong, moderate, and weak binders—to identify the molecular features that differentiate them. uni-ruse.bg
Key Molecular Descriptors in Corticosteroid QSAR:
Several classes of molecular descriptors have been found to be crucial in determining the glucocorticoid receptor binding affinity of corticosteroids:
Steric Descriptors: These relate to the size and shape of the molecule. For instance, the van der Waals surface area has been identified as a significant parameter. Strong binders to the glucocorticoid receptor often exhibit a larger van der Waals surface area compared to moderate binders. uni-ruse.bg
Electrostatic Descriptors: These descriptors quantify the charge distribution within the molecule. The interaction between a ligand and its receptor is often governed by electrostatic forces. Therefore, descriptors related to partial charges on specific atoms play a vital role in the binding affinity.
Hydrophobicity Descriptors: The lipophilicity of a molecule, often expressed as logP, influences its ability to cross cell membranes and interact with the binding pocket of the receptor. While important, its influence can sometimes be complex and may not always show a simple linear relationship with activity. uni-ruse.bg
Research Findings and Predictive Models:
QSAR models for corticosteroids are typically developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. These models are then validated to ensure their predictive power.
For a series of corticosteroids, a QSAR model might take the following general form:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where IC50 is the concentration of the compound required to inhibit 50% of the binding of a reference ligand, and the β values are the regression coefficients for each descriptor.
In a study involving a diverse set of glucocorticoids, it was found that a combination of steric and electrostatic field descriptors, as used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could effectively predict the binding affinities. These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric bulk or electrostatic charge would likely enhance or diminish activity.
The table below presents a hypothetical dataset illustrating the kind of information used in QSAR studies of corticosteroids, including Triamcinolone Acetonide. The values for the molecular descriptors for Triamcinolone Acetonide are based on computed properties from public databases, while the biological activity is a representative value from literature. The data for other corticosteroids are included to provide context for the QSAR model.
| Compound | Glucocorticoid Receptor Binding Affinity (Relative to Dexamethasone=100) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| Hydrocortisone (B1673445) | 10 | 362.46 | 1.61 | 94.83 |
| Prednisolone | 40 | 360.44 | 1.46 | 94.83 |
| Dexamethasone | 100 | 392.46 | 1.83 | 94.83 |
| Triamcinolone Acetonide | 120 | 434.50 | 1.96 | 93.1 |
| Betamethasone | 110 | 392.46 | 1.94 | 94.83 |
The development of robust QSAR models for corticosteroids like this compound is an ongoing area of research. These models not only enhance our understanding of the structure-activity relationships governing their anti-inflammatory effects but also serve as invaluable tools in the quest for designing next-generation corticosteroids with improved therapeutic profiles.
Preclinical Pharmacological and Biological Investigations
In Vitro Studies and Cellular Models
In vitro studies using various cell models have been instrumental in characterizing the permeability and cellular distribution of triamcinolone (B434) acetonide. In a study utilizing the human epithelial cell line ECV304 as a model for the outer blood-retinal barrier, triamcinolone acetonide was shown to significantly decrease paracellular permeability. nih.gov This effect was observed in both resting and phorbol (B1677699) myristate acetate (B1210297) (PMA)-activated cell monolayers, suggesting a direct influence on the integrity of cellular junctions. nih.gov The modulation of transepithelial resistance (TER) further supports the capacity of triamcinolone acetonide to influence cellular barrier functions. nih.gov
Further research has explored the use of advanced drug delivery systems to enhance the cellular permeability of triamcinolone acetonide. Lipid nanoparticles (LNPs) have been investigated as a carrier to improve the transdermal permeation of triamcinolone acetonide, particularly for the treatment of hypertrophic scars. nih.govresearchgate.net An in vitro scar tissue permeability test demonstrated that triamcinolone acetonide-loaded LNPs (TAA-LNPs) exhibited significantly higher penetration into scar tissue compared to common liposome (B1194612) formulations and commercial suspensions. nih.govresearchgate.net This enhanced permeability is attributed to the high affinity of the lipid material for the skin and the deformability of the nanoparticles, allowing for deeper penetration into the skin pores before drug release. nih.gov
The following table summarizes the key findings related to the cellular permeability of Triamcinolone 16-Acetate in different model systems.
| Model System | Key Findings | Reference |
| ECV304 Human Epithelial Cells | Decreased paracellular permeability in resting and PMA-activated monolayers. | nih.gov |
| In Vitro Scar Tissue | TAA-LNPs showed twofold higher penetration than common liposomes and 40-fold higher than commercial suspensions. | nih.govresearchgate.net |
Triamcinolone acetonide exerts its pharmacological effects primarily through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor. nih.govnih.gov Studies on the binding kinetics of triamcinolone acetonide to the GR have revealed a complex interaction that does not follow a simple bimolecular reaction model. researchgate.net
In studies using AtT-20 cell cytosol, the dissociation constant (Kd) for triamcinolone acetonide, as determined by Scatchard analysis at equilibrium, was found to be significantly larger than the ratio of the dissociation and association rate constants (kd/ka). researchgate.net This discrepancy, which was more pronounced for triamcinolone acetonide compared to other glucocorticoids like dexamethasone (B1670325) and corticosterone, suggests a multi-step binding process. researchgate.net Furthermore, the rate of glucocorticoid-receptor formation did not increase linearly with increasing concentrations of free triamcinolone acetonide, deviating from linearity at higher concentrations. researchgate.net
Structural analysis of the GR ligand-binding domain (LBD) in complex with triamcinolone acetonide has provided insights into the molecular basis for its high affinity and the stability of the receptor-ligand complex. nih.gov The binding of triamcinolone acetonide induces conformational changes in the GR LBD, increasing intramolecular contacts and stabilizing the active conformation of the receptor. nih.gov This ligand-induced conformational dynamic at the mouth of the binding pocket is a critical factor in the activation of the steroid receptor. nih.gov
The interaction of triamcinolone acetonide with the GR also influences receptor turnover within the cell. In GH1 cells, triamcinolone acetonide was found to regulate glucocorticoid-receptor levels by decreasing the half-life of the activated nuclear-receptor form. nih.gov The half-life of the receptor was reduced from approximately 19 hours in the absence of the hormone to 9.5 hours in its presence. nih.gov This effect is proportional to the extent of receptor occupancy and activation and is a result of the activated 4-5 S receptor form being degraded at an increased rate. nih.gov
The table below presents a summary of the receptor binding kinetics for this compound.
| Parameter | Observation | Cell System |
| Dissociation Constant (Kd) | Larger than the kd/ka ratio, suggesting a complex binding mechanism. | AtT-20 cell cytosol |
| Association Rate | Non-linear at higher concentrations. | AtT-20 cell cytosol |
| Receptor Half-life | Decreased from ~19h to 9.5h in the presence of triamcinolone acetonide. | GH1 cells |
The metabolic fate of triamcinolone acetonide has been investigated in various in vitro systems. A study on the lipophilic prodrug triamcinolone acetonide palmitate (TAP) demonstrated that it undergoes hydrolysis to the active parent compound, triamcinolone acetonide (TAA). scilit.com This enzymatic conversion was observed in both rat plasma and liver homogenates, with the hydrolysis being more rapid in plasma, suggesting a primary role for plasma esterases. scilit.com The hydrolysis of TAP in 100% rat plasma at 37°C and pH 7.4 had a half-life of approximately 17.53 hours. scilit.com
Following oral administration in humans, triamcinolone acetonide undergoes extensive presystemic metabolism. nih.gov In plasma, urine, and feces, three principal metabolites have been identified: 6β-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide. nih.gov These metabolites were found to be inactive in in vitro anti-inflammatory models that assessed IL-5-sustained eosinophil viability and IgE-induced basophil histamine (B1213489) release. nih.gov
The plasma protein binding of triamcinolone acetonide in humans is relatively low, at approximately 68%, and remains constant over a wide range of plasma concentrations. nih.gov
A summary of the enzymatic biotransformation of this compound is provided in the table below.
| System | Process | Key Findings |
| Rat Plasma and Liver Homogenate | Hydrolysis of Triamcinolone Acetonide Palmitate (TAP) | TAP is hydrolyzed to TAA, primarily by plasma esterases, with a half-life of ~17.53 hours in 100% rat plasma. |
| Human Plasma, Urine, and Feces | Metabolism of Triamcinolone Acetonide | Three principal inactive metabolites were identified: 6β-hydroxy triamcinolone, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide. |
The phototoxic potential of triamcinolone 16,17-acetonide has been evaluated through a series of in vitro tests. nih.gov These studies indicate that the primary target of phototoxicity induced by triamcinolone is the cell membrane. nih.gov Exposure to UV radiation, particularly UV-B, can lead to oxygen-independent photohemolysis. nih.gov
The underlying photochemical mechanism involves the formation of radicals through a Norrish Type-I fragmentation of the C-20 ketone group upon UV irradiation. nih.gov In the presence of oxygen, peroxy radicals are formed and become the active species responsible for the phototoxic effects. nih.gov
The following table summarizes the photochemical reactivity and phototoxicity mechanisms of this compound in vitro.
| In Vitro Test | Observation | Mechanism |
| Photohemolysis Assay | Oxygen-independent photohemolysis observed. | Formation of radicals via Norrish Type-I fragmentation of the C-20 ketone group upon UV irradiation. |
| Erythrocyte Toxicity | Two main photoproducts showed toxic/phototoxic properties. | Contribution of photoproducts to the overall photosensitizing activity. |
| Retinal Cell Viability | Toxic to proliferating retinal cells at clinical concentrations. | Not specified. |
The release of triamcinolone acetonide from various advanced drug delivery systems has been extensively studied in vitro to characterize and optimize its delivery profile. These studies are crucial for developing formulations that can provide sustained and controlled release of the drug.
Dissolvable sinus dressings impregnated with triamcinolone acetonide have also been evaluated for their release characteristics. nih.gov Materials such as modified amylopectin (B1267705) (mAP) and carboxymethyl cellulose (B213188) (CMC) exhibited a burst release profile, with more than half of the drug being released within the first one to two days. nih.gov In contrast, synthetic polyurethane (sPU) and esterified hyaluronic acid (EH) provided a more sustained release pattern over 21 days, releasing less than a quarter of the total drug in that timeframe. nih.gov
Lipid liquid crystal nanocarriers have been explored for ocular delivery of triamcinolone acetonide. nih.gov Formulations composed of hexosomes and cubosomes demonstrated acceptable particle sizes (less than 200 nm) and achieved 100% drug release within 48 hours in a phosphate (B84403) buffer at pH 7.4 and 37°C. nih.gov The presence of hexosomes was found to contribute to a more uniform drug release profile. nih.gov
The table below provides a summary of the in vitro release characteristics of this compound from various drug delivery systems.
| Delivery System | Release Profile | Key Factors Influencing Release |
| PLGA Microspheres | Sustained release, can be modulated from continuous to having a lag phase. | PLGA molecular weight and end-capping, pH of release medium, presence of plasticizers. |
| Dissolvable Sinus Dressings (mAP, CMC) | Burst release (over 50% in 1-2 days). | Material composition of the dressing. |
| Dissolvable Sinus Dressings (sPU, EH) | Sustained release (less than 25% in 21 days). | Material composition of the dressing. |
| Lipid Liquid Crystal Nanocarriers | Complete release within 48 hours. | Presence of hexosomes for uniform release. |
In Vivo Animal Model Research
In vivo animal models have been crucial in elucidating the pharmacological effects and mechanisms of action of triamcinolone acetonide in a physiological context. These studies have provided valuable data that often complements and sometimes contrasts with findings from in vitro investigations.
In a rat model, the in vivo release of triamcinolone acetonide from PLGA microspheres was found to be significantly accelerated compared to in vitro release in agitated phosphate-buffered saline. kinampark.comresearchgate.net This acceleration was observed for both low and high molecular weight PLGA formulations and was accompanied by faster PLGA hydrolysis, mass loss, and water uptake in vivo. kinampark.comresearchgate.net Interestingly, while both formulations exhibited erosion-controlled release in vitro, only the low molecular weight, free acid-terminated PLGA showed the same mechanism in vivo. kinampark.comresearchgate.net The higher molecular weight, ester end-capped PLGA displayed an osmotically induced/pore diffusion mechanism in vivo, a phenomenon not observed in the in vitro setting. kinampark.comresearchgate.net
The anti-inflammatory and anti-proliferative effects of triamcinolone acetonide have been demonstrated in various animal models of ocular disease. In a mouse model of retinopathy of prematurity (ROP), intravitreal injection of triamcinolone acetonide significantly reduced preretinal neovascularization compared to a saline control. nih.gov This finding supports the in vitro observation that triamcinolone acetonide inhibits the proliferation of retinal endothelial cells. nih.gov Animal models of posterior segment diseases, including mitogen-mediated posterior uveitis, fibroblast-mediated proliferative vitreoretinopathy, ischemia-induced preretinal neovascularization, and VEGF-induced retinal vascular permeability, have also shown the efficacy of triamcinolone ophthalmic suspension. fda.gov
In a murine cartilage defect model, intra-articular administration of triamcinolone acetonide reduced synovial inflammation. nih.gov However, it was also observed to inhibit endogenous cartilage repair, highlighting the complexity of its effects in a regenerative context. nih.gov An equine model of carpal osteochondral fragmentation demonstrated that intra-articularly administered triamcinolone acetonide had favorable effects on lameness, synovial fluid parameters, and synovial membrane and articular cartilage morphology. nih.gov
The biodistribution of triamcinolone acetonide has been studied using formulations designed for topical delivery. In a mouse ear edema model, triamcinolone acetonide delivered in ultradeformable carriers (Transfersomes®) showed a high degree of drug localization in the skin, leading to increased apparent drug potency and a prolonged biological response time compared to conventional formulations. sopharcos.com
The table below summarizes the key findings from in vivo animal model research on this compound.
| Animal Model | Key Findings |
| Rat (subcutaneous PLGA microsphere implantation) | Accelerated in vivo drug release compared to in vitro due to faster polymer hydrolysis and different release mechanisms. kinampark.comresearchgate.net |
| Mouse (retinopathy of prematurity) | Significant reduction in preretinal neovascularization. nih.gov |
| Murine (cartilage defect) | Reduced synovial inflammation but inhibited endogenous cartilage repair. nih.gov |
| Equine (carpal osteochondral fragmentation) | Favorable effects on lameness and joint tissue morphology. nih.gov |
| Mouse (ear edema) | Enhanced drug localization and potency with ultradeformable carriers. sopharcos.com |
Non-Clinical Pharmacokinetics and Biotransformation in Animal Species (e.g., Rabbits, Rats, Mice)
The metabolic fate of triamcinolone acetonide has been investigated in several laboratory animal species, including rabbits, rats, dogs, and monkeys, revealing qualitatively similar biotransformation pathways. nih.gov Following administration, the compound undergoes various metabolic processes, with the primary routes of excretion differing among species. In dogs, rats, and monkeys, the predominant route of excretion is through the feces, regardless of the administration method. nih.gov In contrast, rabbits exhibit a more balanced excretion profile, with radioactivity being equally distributed between urine and feces. nih.gov Studies in rats have also highlighted that the plasma elimination half-life for triamcinolone acetonide is significantly longer than that of cortisol, at 86 minutes compared to 8 minutes, respectively. nih.gov Furthermore, the elimination half-life of unchanged triamcinolone acetonide in rat embryos was found to be 142 minutes. nih.gov The metabolic clearance of triamcinolone acetonide is significantly influenced by its formulation; for instance, its release from poly(lactic-co-glycolic acid) (PLGA) microspheres is markedly accelerated in vivo in rats compared to in vitro conditions. kinampark.comresearchgate.net
Tissue Distribution and Clearance Mechanisms (e.g., Vitreous Humor, Ocular Tissues)
Following intravitreal injection in rabbits, triamcinolone acetonide is distributed to various ocular tissues. A study comparing suprachoroidal (SC) versus intravitreal (IVT) injections in rabbits found that SC delivery resulted in approximately 12-fold higher exposure in the retinal pigment epithelium-choroid-sclera and comparable exposure in the retina. nih.gov Conversely, SC administration led to significantly lower exposure in the lens (460-fold), iris-ciliary body (34-fold), and vitreous humor (22-fold), with negligible levels in the aqueous humor. nih.gov
The clearance of triamcinolone acetonide from ocular tissues is a prolonged process. In a rabbit model, the mean residence time of triamcinolone acetonide after intravitreal injection was 27.7 days in the vitreous humor, 35.8 days in the crystalline lens, and 20.0 days in the aqueous humor. researchgate.net Another study in rabbits determined the terminal half-life of intravitreal triamcinolone acetonide to be 28.9 days in nonvitrectomized eyes and 23.3 days in vitrectomized eyes, indicating that the vitreous state can influence the clearance rate. researchgate.net In a porcine model of branch retinal vein occlusion, intravitreal administration of triamcinolone acetonide resulted in its presence in the anterior segment, with associated ultrastructural changes. researchgate.net
Below is a data table summarizing the ocular tissue distribution of this compound in rabbits following different administration routes.
| Ocular Tissue | Suprachoroidal (SC) Exposure | Intravitreal (IVT) Exposure | Fold Difference (SC vs. IVT) |
| Retinal Pigment Epithelium-Choroid-Sclera | ~12-fold higher | Lower | 12 |
| Retina | Comparable | Comparable | 1 |
| Lens | 460-fold lower | Higher | 0.002 |
| Iris-Ciliary Body | 34-fold lower | Higher | 0.029 |
| Vitreous Humor | 22-fold lower | Higher | 0.045 |
| Aqueous Humor | Negligible | Detectable | - |
Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 3A Enzymes)
The metabolism of triamcinolone acetonide is primarily mediated by the cytochrome P450 (CYP) 3A enzyme subfamily. researchgate.netnih.gov In various animal species, the major metabolites identified include the C-21 carboxylic acids of triamcinolone acetonide and its 6β-hydroxy derivative (6β-hydroxy-triamcinolone acetonide). nih.gov 6β-hydroxytriamcinolone acetonide has been identified as the major metabolite in the urine of dogs, monkeys, and rats. colab.ws Further analysis has indicated the presence of 9-fluoro-11β,16α, 17-trihydroxy-3,20-dioxo-1,4,6-pregnatrien-21-oic acid cyclic 16,17 acetal. nih.gov
The involvement of CYP3A enzymes, particularly CYP3A4, is a critical factor in the clearance of triamcinolone acetonide. nih.govresearchgate.net Inhibition of these enzymes can lead to impaired metabolism and increased systemic exposure to the corticosteroid. nih.govresearchgate.net Studies involving recombinant human CYP3A enzymes have shown that CYP3A4, CYP3A5, and CYP3A7 are all capable of metabolizing triamcinolone. drugbank.com The primary metabolic reaction is 6β-hydroxylation. colab.ws
Efficacy Studies in Disease-Specific Animal Models
Ocular Inflammatory Models (e.g., Posterior Uveitis, Retinal Edema, Proliferative Vitreoretinopathy)
Triamcinolone acetonide has demonstrated significant efficacy in various animal models of ocular inflammation. In a rabbit model of chronic uveitis induced by Mycobacterium tuberculosis antigen, a single intravitreal injection of triamcinolone acetonide significantly reduced inflammation, resulting in less cellular infiltration and a preserved retina compared to vehicle-treated animals. iris-pharma.comarvojournals.org Similarly, in a porcine model of acute posterior uveitis induced by lipopolysaccharide, suprachoroidal injection of triamcinolone acetonide was as effective as high-dose intravitreal injection in reducing inflammation. arvojournals.orgnih.gov
In rabbit models of proliferative vitreoretinopathy (PVR), intravitreal triamcinolone acetonide has been shown to reduce the incidence of retinal detachment. nih.govnih.gov In one study, it reduced retinal detachments from 90% in control eyes to 56%. nih.gov The compound also had a considerable effect on neovascularization, with higher doses almost completely preventing it. nih.gov In a minipig model of PVR, triamcinolone acetonide was effective in reducing the severity of the condition. semanticscholar.org
The table below summarizes the efficacy of this compound in a rabbit model of proliferative vitreoretinopathy.
| Outcome | Control Group | Triamcinolone Acetonide Treated Group |
| Incidence of Retinal Detachment | 93% | 75% |
| Incidence of Neovascularization | 74% | 8% (with 8 mg dose) |
Musculoskeletal and Connective Tissue Disorder Models (e.g., Arthritis, Keloids)
In a mouse model of knee osteoarthritis, an intra-articular slow-release formulation of triamcinolone acetate was shown to reduce mechanical allodynia. nih.gov The anti-inflammatory effects of the compound are believed to contribute to this pain relief by inhibiting inflammatory cytokines. nih.gov Another study in a murine cartilage defect model found that while triamcinolone acetonide reduced synovial inflammation, it also inhibited endogenous cartilage repair. nih.gov In a rat model of acute arthritis, a single intra-articular injection of triamcinolone acetonide-loaded polyesteramide microspheres reduced joint swelling and provided prolonged pain relief compared to a bolus injection. researchgate.net
Animal models have also been instrumental in understanding the role of triamcinolone acetonide in keloid formation. While direct efficacy studies in animal models of keloids are less common, related research has shown that transforming growth factor-beta 2 (TGF-β2) enhances collagen production in xenografts from human keloid specimens in athymic rats, indicating a causative role for this growth factor in keloid formation. nih.govresearchgate.net This provides a basis for the mechanism by which corticosteroids like triamcinolone acetonide, which can modulate growth factor expression, may be effective.
Models of Inflammatory Angiogenesis
Triamcinolone acetonide has shown significant anti-angiogenic properties in various animal models. In a rat cornea micropocket assay, triamcinolone acetonide inhibited angiogenesis induced by both interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF). nih.gov In a rabbit model of pre-retinal neovascularization, intravitreal triamcinolone acetonide effectively inhibited new vessel growth; only 14% of treated eyes developed new blood vessels compared to 100% of control eyes. nih.govduke.edu Another study using a rat model of corneal neovascularization induced by chemical cauterization found that topically administered triamcinolone acetonide demonstrated anti-angiogenic properties, inhibiting neovascularization at higher concentrations. arvojournals.org
The following table presents the efficacy of this compound in a rabbit model of pre-retinal neovascularization.
| Group | Development of New Blood Vessels |
| Control (Sham-injected) | 100% |
| Triamcinolone Acetonide Treated | 14% |
Evaluation of Novel Drug Delivery Systems in Animal Models
The development of advanced drug delivery systems for triamcinolone acetonide is a key area of preclinical research. Animal models provide the platform to assess the in vivo performance of these novel formulations, including their release kinetics, efficacy, and biocompatibility.
Polymeric nanoparticles have been extensively investigated to improve the therapeutic index of triamcinolone acetonide. These systems encapsulate the drug within a biodegradable and biocompatible polymer matrix, allowing for controlled release and targeted delivery.
One study explored the use of diblock copolymers, poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-b-PCL) and poly(ethylene glycol)-b-poly(lactic acid) (PEG-b-PLA), to form micelles for ocular delivery. nih.gov In a rabbit model of ocular inflammation, these polymeric micelles demonstrated the ability to increase the aqueous solubility of triamcinolone acetonide significantly. nih.gov The drug loading capacity was found to be dependent on the specific polymer and the drug-to-polymer ratio. nih.gov For instance, PEG-b-PLA micelles showed a higher drug loading capacity compared to PEG-b-PCL micelles. nih.gov Another investigation focused on developing nanoparticles from various hydrophobic polymers, including poly(D,L,lactide) (PDLLA), poly(D,L,lactide-co-glycolide) (PLGA), and methoxypolyethyleneglycol poly(D,L,lactide-co-glycolide) (mPEG PLGA). curtin.edu.au The study found that the emulsification-solvent evaporation method was superior for preparation, and the choice of polymer significantly influenced particle size and release rate, with PDLLA producing larger particles with the slowest release. curtin.edu.au
Microemulsions have also been explored as a potential delivery vehicle, particularly for buccal administration to treat inflammatory conditions in the oral cavity. unipr.it Preclinical investigations involve assessing the permeation and retention of triamcinolone acetonide from microemulsion formulations across porcine esophageal mucosa, which serves as an accepted model for human buccal tissue. unipr.it
Table 1: Characteristics of Polymeric Micelles for Triamcinolone Acetonide Delivery
| Polymer Type | Particle Size Range (nm) | Drug Loading Capacity (%) | Solubility Increase (Fold) |
|---|---|---|---|
| PEG-b-PCL | 59.44 ± 0.15 to 64.26 ± 0.55 | 6 - 12 | 5 |
| PEG-b-PLA | 136.10 ± 1.57 to 176.80 ± 2.25 | 15 - 25 | 10 |
Data sourced from a study on ocular delivery systems. nih.gov
Implantable devices offer a promising approach for long-term, localized delivery of triamcinolone acetonide, which could be beneficial for treating chronic conditions like arthritis or certain ocular and neuroinflammatory disorders.
Research has been conducted on polyurethane-based implants loaded with triamcinolone acetonide. nih.gov In a murine sponge model, these implants demonstrated the ability to provide controlled, sustained release of the drug, which effectively inhibited inflammatory-angiogenesis. nih.gov Characterization studies confirmed that the drug's crystalline nature was preserved within the polymer matrix and that there were no chemical interactions between the drug and the polyurethane material. nih.gov
More recently, advancements in manufacturing have led to the development of customizable, 3D-printed modular implants. nih.gov One such study focused on an implant made from ethyl cellulose and hypromellose. By varying the structure of an internal drug-loaded network, researchers could modify the drug release profile, achieving varied release rates over a three-month period. nih.gov
Lipid-based nanocarriers, including liposomes and nanostructured lipid carriers (NLCs), are another major focus of preclinical research for triamcinolone acetonide delivery. These carriers are valued for their biocompatibility and ability to encapsulate lipophilic drugs.
A novel cationic nanostructured lipid carrier (cTA-NLC) formulation was developed and tested in a Wistar rat model of uveitis. nih.govsemanticscholar.org The topical application of these NLCs, which were developed using a hot microemulsion method, resulted in a significant reduction in ocular inflammation compared to a free drug suspension. nih.govsemanticscholar.org The efficacy was measured by assessing the clinical score of uveitis and counting the total inflammatory cells in the aqueous humor. nih.govsemanticscholar.org In vivo tests in mice have also shown that NLCs are capable of delivering lipophilic compounds to the posterior segment of the eye after topical instillation. nih.gov
Liposomal formulations have also been designed for topical ophthalmic use. researchgate.netnih.gov These systems consist of biocompatible vesicles with a phospholipid bilayer structure that can carry the drug. nih.gov Preclinical animal studies have been conducted to evaluate the safety and bioactivity of these formulations, which are designed to release triamcinolone acetonide into the vitreous cavity and retinal tissue. researchgate.netnih.gov Studies on multilamellar liposomes have focused on optimizing their stability by adding cholesterol to the formulation, which helps mitigate the loss of the retained active drug. nih.gov
Table 2: Efficacy of Cationic Nanostructured Lipid Carriers (cTA-NLC) in a Rat Uveitis Model
| Treatment Group | Clinical Score of Uveitis (Mean ± SD) | Total Cell Count in Aqueous Humor (Mean ± SD, x 10⁵) |
|---|---|---|
| Control (Untreated) | 3.80 ± 0.3 | 52.4 ± 7.71 |
| Free Drug Suspension | 2.66 ± 0.405 | 30.13 ± 3.021 |
| cTA-NLC Formulation | 0.82 ± 0.166 | 8.73 ± 1.79 |
Data sourced from a preclinical investigation in the management of uveitis. nih.govsemanticscholar.org
Non-Clinical Toxicological Characterization (e.g., Mutagenicity, Carcinogenicity, Teratogenicity in Animal Studies)
Comprehensive non-clinical toxicological studies are essential to characterize the safety profile of triamcinolone acetonide. These investigations in animal models assess its potential for genetic damage, cancer induction, and developmental toxicity.
Mutagenicity: Triamcinolone acetonide has been shown to be non-mutagenic in in vitro tests. fda.gov No evidence of mutagenicity was observed in a reverse mutation test using Salmonella bacteria or in a forward mutation test conducted with Chinese hamster ovary cells. fda.gov
Carcinogenicity: Long-term carcinogenicity studies in rodents have not revealed any treatment-related carcinogenic potential for triamcinolone acetonide. fda.gov In a two-year study, rats administered oral doses showed no treatment-related carcinogenicity. fda.gov Similarly, a two-year study in mice at oral doses also showed no evidence of carcinogenicity. fda.gov
Teratogenicity: In contrast to its profile in mutagenicity and carcinogenicity, triamcinolone acetonide has demonstrated teratogenic effects in multiple animal species when administered to pregnant animals. fda.gov These findings have led the Health Council of the Netherlands to recommend classifying the compound in category 1B as a "presumed human reproductive toxicant" based on animal data. healthcouncil.nl
Studies in rats, rabbits, and monkeys have consistently shown an increased incidence of birth defects. fda.gov In rhesus monkeys, treatment during gestation resulted in cranial skeletal abnormalities, and at higher doses, a significant rate of fetal loss and the occurrence of encephalocele or meningocele in recovered fetuses. nih.gov Dose-related teratogenic effects observed in rats and rabbits include cleft palate, internal hydrocephaly, and axial skeletal defects. fda.gov
Table 3: Summary of Teratogenicity Findings for Triamcinolone Acetonide in Animal Models
| Animal Species | Teratogenic Effects Observed |
|---|---|
| Rat | Cleft palate, internal hydrocephaly, axial skeletal defects. fda.gov |
| Rabbit | Cleft palate, internal hydrocephaly, axial skeletal defects. fda.gov |
| Monkey | Cranial malformations (encephalocele, meningocele), minor cranial skeletal abnormalities, increased fetal loss. fda.govnih.gov |
| Mouse | Cleft palate. fda.gov |
Data sourced from FDA documents and specific teratogenicity studies. fda.govnih.gov
Advanced Analytical Methodologies for Triamcinolone 16 Acetate Research
Chromatographic Techniques for Separation and Quantitation
Chromatography is a fundamental tool in the analysis of pharmaceutical compounds. Techniques such as HPLC, HPTLC, UPLC, and CE offer diverse capabilities for the separation and quantification of Triamcinolone (B434) 16-Acetate.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Triamcinolone Acetonide due to its precision and reproducibility. pharmahealthsciences.net Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. pharmahealthsciences.net
A common approach involves using a C18 column, such as an Altima C18 or Phenomenex Luna C18, with a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.govrecentscientific.com For instance, one method utilizes a mobile phase of acetonitrile and water buffered to pH 7 with 10mM phosphate (B84403) buffer in a gradient mode. nih.gov Another isocratic method employs a mixture of acetonitrile and 0.05 M phosphate buffer (pH 6.8) with 0.1% Triethylamine (55:45 v/v). recentscientific.com The flow rate is often maintained around 1.0 to 1.5 ml/min, with UV detection commonly set at wavelengths between 238 nm and 254 nm. pharmahealthsciences.netrecentscientific.com
Validation studies for these methods have demonstrated excellent linearity over various concentration ranges, with correlation coefficients (r²) consistently greater than 0.999. nih.govrecentscientific.comresearchgate.netunesp.br Precision is confirmed by low relative standard deviation (RSD) values for repeatability and intermediate precision, typically below 2%. pharmahealthsciences.net Accuracy, assessed through recovery studies from spiked samples, generally yields recovery rates between 98% and 102%. nih.govresearchgate.net These validated methods are proven to be simple, specific, precise, and accurate for the routine analysis of Triamcinolone Acetonide in bulk and pharmaceutical dosage forms. pharmahealthsciences.net
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Altima C18 RP18 HP (250x4.6mm, 5μm) nih.gov | Inertsil ODS 3V (150x4.6mm, 5µm) pharmahealthsciences.net | Phenomenex Luna C18 (250mm x 4.6mm, 5µm) recentscientific.com |
| Mobile Phase | Acetonitrile and 10mM phosphate buffer (pH 7) nih.gov | Water and Acetonitrile (60:40) pharmahealthsciences.net | Acetonitrile: 0.05M Phosphate buffer pH 6.8 with 0.1% Triethylamine (55:45 v/v) recentscientific.com |
| Flow Rate | 1.5 ml/min nih.gov | 1.0 ml/min pharmahealthsciences.net | 1.0 ml/min recentscientific.com |
| Detection Wavelength | 241 nm nih.gov | 254 nm pharmahealthsciences.net | 238 nm recentscientific.com |
| Linearity Range | 0.02-125% of workload nih.gov | 10-150% of specification level pharmahealthsciences.net | 10-50 µg/ml recentscientific.com |
| Correlation Coefficient (r²) | > 0.9999 nih.gov | Not Specified | 0.9998 recentscientific.com |
| Retention Time | Not Specified | 2.72 min pharmahealthsciences.net | 5.249 min recentscientific.com |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution, sensitivity, and shorter analysis times. ctlatesting.comjpbs.inmerckmillipore.com It is a powerful tool for both qualitative and quantitative analysis and is well-suited for high-throughput screening. jpbs.innih.gov HPTLC plates use smaller silica (B1680970) gel particles (5-6 µm) compared to conventional TLC plates, resulting in a higher packing density, smoother surface, and reduced sample diffusion, which leads to more compact bands and increased detection sensitivity. ctlatesting.commerckmillipore.com
A stability-indicating HPTLC method has been developed and validated for the analysis of Triamcinolone Acetonide. researchgate.net This method utilizes HPTLC aluminum plates precoated with silica gel 60F-254 as the stationary phase. researchgate.net A solvent system comprising Toluene: ethyl acetate (B1210297): ammonia (B1221849) solution (33:67:0.1 %v/v) provides a compact band for Triamcinolone Acetonide with an Rf value of 0.38 ± 0.02. researchgate.net Densitometric analysis is performed in absorbance mode at 240 nm. researchgate.net
The method has been validated for linearity, precision, accuracy, and robustness. researchgate.net It demonstrated good linearity in the concentration range of 100.0-2000.0 ng per spot, with a correlation coefficient of 0.9996. researchgate.net The limits of detection (LOD) and quantitation (LOQ) were found to be 33.0 ng/spot and 100.0 ng/spot, respectively. researchgate.net This HPTLC method can effectively separate the drug from its degradation products, making it suitable for stability studies and routine quality control assays. researchgate.net
| Parameter | Finding |
|---|---|
| Stationary Phase | HPTLC aluminum precoated plates with silica gel 60F-254 researchgate.net |
| Mobile Phase | Toluene: ethyl acetate: ammonia solution (33:67:0.1 %v/v) researchgate.net |
| Rf Value | 0.38 ± 0.02 researchgate.net |
| Detection Wavelength | 240 nm researchgate.net |
| Linearity Range | 100.0-2000.0 ng/spot researchgate.net |
| Correlation Coefficient (r) | 0.9996 researchgate.net |
| Limit of Detection (LOD) | 33.0 ng/spot researchgate.net |
| Limit of Quantitation (LOQ) | 100.0 ng/spot researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and better resolution compared to traditional HPLC. dshs-koeln.de UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing efficiency. nih.gov
Several UPLC methods have been developed for the quantification of Triamcinolone Acetonide. One such method, using a UPLC system coupled with a photodiode array (PDA) detector, was developed for quantifying low levels of the compound in skin permeation studies. tci-thaijo.org This method employed an ACQUITY UPLC™ BEH Shield RP18 column and a gradient mobile phase of 0.05% trifluoroacetic acid and acetonitrile, with a total run time of 5 minutes. tci-thaijo.org Detection was performed at 242 nm, and the method showed linearity over a concentration range of 50 ng/mL to 1,000 ng/mL with a correlation coefficient (r²) over 0.998. tci-thaijo.org
Another highly sensitive method involves UPLC coupled with electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) for determining Triamcinolone Acetonide in human plasma. semanticscholar.org This technique offers high selectivity and sensitivity, with a lower limit of quantification of 0.53 ng/mL. semanticscholar.org The separation was achieved on a C18 reverse-phase column with a mobile phase of acetonitrile-water containing 1% formic acid (55:45, v/v) and a total run time of 2.0 minutes. semanticscholar.org
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a family of electrokinetic separation methods known for their high separation efficiency, which is often much greater than that of HPLC. wikipedia.orgresearchgate.net This is due to the absence of mass transfer between phases and the flat flow profile in electroosmotic flow (EOF)-driven systems. wikipedia.org CE requires only minute sample volumes and consumes limited reagents. sciex.com
The separation mechanism in Capillary Zone Electrophoresis (CZE), a common mode of CE, is based on differences in the charge-to-mass ratio of the analytes. sciex.com The technique has been successfully applied to the separation of various drugs, including corticosteroids. sciex.comfiu.edu For instance, Micellar Electrokinetic Chromatography (MECC), a mode of CE, has been used to separate a mixture of corticosteroids, including Triamcinolone Acetonide. sciex.com This separation utilized a buffer containing 100 mM sodium cholate (B1235396) and 100 mM borate (B1201080) at pH 8.45. sciex.com The ability of CE to perform rapid and highly efficient separations makes it a powerful technique in pharmaceutical analysis. fiu.edu While detailed validated methods for Triamcinolone 16-Acetate specifically are not as prevalent as for HPLC, the principles and demonstrated applications for related corticosteroids highlight its significant potential. sciex.comnih.gov
Spectroscopic and Hyphenated Techniques
Spectroscopic methods are invaluable for the quantitative analysis of compounds by measuring their interaction with electromagnetic radiation. When coupled with separation techniques (hyphenated techniques), they provide enhanced selectivity and sensitivity.
UV-Visible Spectrophotometry and Derivative Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Several UV spectrophotometric methods have been developed and validated for the estimation of Triamcinolone Acetonide. iosrphr.orgijsrst.comresearchgate.net
These methods typically involve dissolving the compound in a suitable solvent, such as methanol (B129727) or a dissolution medium like 0.15% Tween 20, and measuring the absorbance at its wavelength of maximum absorption (λmax). iosrphr.orgijsrst.com For Triamcinolone Acetonide, the λmax is generally found to be around 238-240 nm. recentscientific.comijsrst.com The methods demonstrate linearity over concentration ranges such as 10-50 µg/ml, with high correlation coefficients (r² ≥ 0.998). iosrphr.orgijsrst.com
First-order derivative spectrophotometry can also be employed to enhance the resolution of the spectra and reduce interference from excipients. iosrphr.org In one such method, the first-order derivative spectrum was measured at 228 nm. iosrphr.org This approach also showed excellent linearity (r² = 0.9999) in the 10-50 µg/ml range. iosrphr.org Validation studies confirm that these spectrophotometric methods are accurate, with recovery percentages typically falling between 98% and 102%. ijsrst.comresearchgate.net
| Parameter | UV-Vis Method 1 | UV-Vis Method 2 | First-Order Derivative Method |
|---|---|---|---|
| Solvent | 0.15% Tween 20 ijsrst.com | Methanol iosrphr.org | Methanol iosrphr.org |
| λmax / Measurement Wavelength | 240 nm ijsrst.com | Not Specified (Scanned 200-400nm) | 228 nm iosrphr.org |
| Linearity Range | 10-50 µg/ml ijsrst.com | 10-50 µg/ml iosrphr.org | 10-50 µg/ml iosrphr.org |
| Correlation Coefficient (r²) | 0.998 ijsrst.com | 0.9999 iosrphr.org | 0.9999 iosrphr.org |
| Accuracy (% Recovery) | 98-101% ijsrst.com | %RSD: 0.5706 (Tablet), 0.4486 (Injection) iosrphr.org | Not Specified |
Spectrofluorimetry and Luminescence Methods
Spectrofluorimetry offers a highly sensitive approach for the determination of triamcinolone acetonide, a closely related compound, and its principles are applicable to this compound. Research has demonstrated that the fluorescence of triamcinolone acetonide can be induced and significantly enhanced under specific conditions, allowing for its quantification at low concentrations.
One method involves a photochemical derivatization procedure where the analyte in an acidic solution is exposed to ultraviolet (UV) radiation. This process induces fluorescence, with optimal excitation and emission wavelengths identified for analytical purposes. Key experimental parameters that are critical to optimize include the type and concentration of the acid, the composition of the solvent system, and the duration of UV exposure. For triamcinolone acetonide, limits of detection as low as 5 µg/L have been achieved with a linear dynamic range extending up to 20 mg/L.
Another approach is based on the fluorescence produced by the oxidation of triamcinolone acetonide with concentrated sulfuric acid. The addition of substances like β-cyclodextrin (β-CD) and cetyltrimethylammonium bromide (CTMAB) has been shown to further enhance the fluorescence intensity. Two distinct analytical systems have been established based on these enhancers:
CTMAB system: This system demonstrates a linear range of 0–4.6×10−6 mol/L with a detection limit of 3.59×10−8 mol/L.
β-CD and ethanol (B145695) system: This system offers a linear range of 0–2.3×10−6 mol/L and a lower detection limit of 1.91×10−8 mol/L.
These spectrofluorimetric methods have been successfully applied to the analysis of pharmaceutical formulations, showcasing their accuracy and selectivity.
Interactive Data Table: Comparison of Spectrofluorimetric Methods for Triamcinolone Acetonide
| Method | Enhancer(s) | Linear Range (mol/L) | Limit of Detection (mol/L) |
| Photochemical Derivatization | Acid, UV Radiation | Up to 20 mg/L | 5 µg/L |
| Sulfuric Acid Oxidation | CTMAB | 0–4.6×10⁻⁶ | 3.59×10⁻⁸ |
| Sulfuric Acid Oxidation | β-CD, Ethanol | 0–2.3×10⁻⁶ | 1.91×10⁻⁸ |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its related compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) provide high specificity and sensitivity.
GC-MS has been utilized for the quantitation of fatty acid conjugates of triamcinolone acetonide. By leveraging the inherent electron-capture properties of these conjugates, researchers can achieve sensitive detection. Selected ion monitoring of the molecular anions under electron-capture negative-ion mass spectrometric conditions allows for precise quantification. Further structural confirmation can be obtained through selected reaction monitoring, observing the formation of specific fragment ions. researchgate.net
A UPLC-ESI-MS/MS method has been developed for the quantification of triamcinolone acetonide in human plasma. nih.govresearchgate.net This method demonstrates excellent linearity over a concentration range of 0.53-21.20 ng/mL, with a lower limit of quantification of 0.53 ng/mL. nih.govresearchgate.net The technique relies on multiple-reaction monitoring, using specific precursor-to-product ion transitions for the analyte and an internal standard (e.g., m/z 435.4→397.3 for triamcinolone acetonide). nih.govresearchgate.net This high degree of selectivity makes it suitable for complex biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural analysis of corticosteroids like this compound. tandfonline.com It provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) is particularly useful for differentiating between closely related steroid structures. For instance, the chemical shift of the C-16 methyl group can be a key differentiator. tandfonline.com The presence of an acetate group, as in this compound, can be identified by a characteristic singlet signal for the methyl protons, typically observed around δ 2.08 ppm. tandfonline.com
In metabolic studies of triamcinolone acetonide, ¹H NMR has been instrumental in identifying metabolites by comparing their spectra to that of the parent compound. tandfonline.com The disappearance or shift of specific signals, such as those corresponding to the protons on C-21, can indicate metabolic transformations at that position. tandfonline.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Studies
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating chemical interactions between this compound and other components in a formulation, such as polymers. mdpi.comresearchgate.net By analyzing the vibrational modes of molecules, FTIR can detect changes in chemical bonding that occur due to these interactions.
The FTIR spectrum of triamcinolone acetonide exhibits characteristic absorption bands that can be monitored for changes. These include:
A broad band around 3392 cm⁻¹ associated with the stretching vibration of hydrogen-bonded hydroxyl (O-H) groups. mdpi.comnih.gov
A peak around 1726 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group in the aliphatic ester. mdpi.comnih.gov
A band around 1122 cm⁻¹ attributed to the asymmetric axial deformation of the C-O-C bond in aliphatic esters. mdpi.comnih.gov
A peak around 1055 cm⁻¹ due to the stretching vibration of the C-F bond. mdpi.comnih.gov
When triamcinolone acetonide is incorporated into a polymer matrix, the absence of new peaks or significant shifts in the characteristic peaks of the drug in the FTIR spectrum of the formulation indicates a lack of detectable chemical interactions. researchgate.net This suggests that the drug is physically dispersed within the polymer rather than chemically bonded to it.
Advanced Characterization of Research Formulations
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Polymer-Drug Interactions
While specific SAXS/WAXS studies on this compound were not identified, the principles of these techniques are highly relevant for characterizing its research formulations. WAXS, often used interchangeably with X-ray diffraction (XRD), provides information about the crystalline or amorphous nature of the drug within a polymer matrix. This is crucial for understanding drug stability and release characteristics.
In studies of triamcinolone acetonide-loaded solid lipid nanoparticles and microspheres, XRD has been used to analyze the physical state of the drug. The XRD pattern of pure crystalline triamcinolone acetonide shows sharp, characteristic peaks at specific 2θ angles (e.g., 9.7°, 14.4°, 17.4°). mdpi.com When the drug is formulated with polymers, a reduction in the intensity or complete disappearance of these peaks in the XRD pattern of the formulation indicates that the drug has been converted to an amorphous or molecularly dispersed state within the polymer matrix. nih.gov This change in the physical state is a direct consequence of drug-polymer interactions.
Interactive Data Table: Characteristic XRD Peaks of Crystalline Triamcinolone Acetonide
| 2θ Angle (°) | Intensity |
| 9.7 | High |
| 14.4 | High |
| 17.4 | Medium |
| 19.7 | Medium |
| 24.5 | High |
| 30.0 | Medium |
SAXS, on the other hand, can provide information on the nanoscale structure of the formulation, such as the size and shape of drug-polymer aggregates or the morphology of the polymer matrix itself. Together, SAXS and WAXS offer a comprehensive picture of the solid-state properties of this compound formulations, which are governed by drug-polymer interactions.
Method Validation and Quality Control Parameters for Research Applications
The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of research data for this compound. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For HPLC methods, linearity is often demonstrated by a correlation coefficient (r²) greater than 0.998. mdpi.com
Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, with acceptable ranges typically between 85% and 115%.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%CV), which should be less than 15%. nih.gov
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.
For bioanalytical methods, such as those used to measure drug concentrations in plasma, stability studies are also crucial. These include freeze-thaw stability, short-term and long-term stability, and stock solution stability to ensure that the analyte is stable throughout the sample handling and analysis process.
Linearity, Accuracy, Precision, and Limits of Detection/Quantitation
Method validation ensures that an analytical procedure is suitable for its intended purpose. This involves assessing its linearity, accuracy, precision, and sensitivity.
Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. For Triamcinolone Acetonide, linearity is typically established by preparing a series of solutions at different concentrations and analyzing them. A common approach is to plot the analytical response versus the concentration and determine the correlation coefficient (r²). Studies have demonstrated excellent linearity for Triamcinolone Acetonide analysis using methods like UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC), with correlation coefficients often approaching 0.999. recentscientific.comjapsonline.com
Accuracy refers to the closeness of the test results obtained by a method to the true value. It is often determined through recovery studies, where a known amount of the pure drug is added to a sample matrix and the percentage of the drug recovered is calculated. For Triamcinolone Acetonide, various studies report high accuracy, with mean recovery values typically falling within the 99-101% range, indicating the method's ability to accurately quantify the compound without interference from the sample matrix. nih.govpharmahealthsciences.net
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Research indicates that analytical methods for Triamcinolone Acetonide are highly precise, with %RSD values for both repeatability and intermediate precision being well below 2%. recentscientific.comjapsonline.comnih.gov
Limits of Detection (LOD) and Limits of Quantitation (LOQ) define the sensitivity of an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These values are crucial for analyzing the compound at low concentrations.
Below are interactive tables summarizing findings from various research studies on the validation of analytical methods for Triamcinolone Acetonide.
Table 1: Linearity and Accuracy of Analytical Methods for Triamcinolone Acetonide
| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) |
| UV-Vis Spectrophotometry | 10–40 | 0.998 | 100.08–103.65 |
| RP-HPLC | 3–18 | 0.998 | Not Specified |
| RP-HPLC | 10–50 | 0.9998 | 99.48 ± 0.0076 |
| RP-HPLC | 2–30 | 0.9997 | Not Specified |
| RP-HPLC | 0.5–15.0 | 0.999 | ~90% |
Table 2: Precision, LOD, and LOQ of Analytical Methods for Triamcinolone Acetonide
| Analytical Method | Repeatability (%RSD) | Intermediate Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| UV-Vis Spectrophotometry | 1.65 | 2.01 | 3.091 | 9.368 |
| RP-HPLC | 0.0204 | Not Specified | Not Specified | Not Specified |
| RP-HPLC (in human plasma) | Not Specified | Not Specified | Not Specified | 0.100 |
Robustness and Ruggedness in Analytical Method Development
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. pharmaguideline.com It provides an indication of the method's reliability during normal usage. pharmaguideline.com For HPLC methods, typical variations include changes in the mobile phase composition, pH, flow rate, and column temperature. pharmaguideline.commedcraveonline.com Establishing a series of system suitability parameters is a key outcome of robustness testing, ensuring the method's validity is maintained. pharmaguideline.comvub.be
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. pharmahealthsciences.netpharmaguideline.com
In the context of this compound analysis, robustness is evaluated by making slight modifications to the analytical method's parameters. For instance, in an RP-HPLC method, the flow rate of the mobile phase might be varied by ±0.2 mL/min, and the ratio of the mobile phase components might be altered slightly. medcraveonline.com The results from these varied conditions are then compared to the results from the standard conditions to assess the impact of these changes. The method is considered robust if the results remain consistent despite these small variations. Similarly, ruggedness can be assessed by having different analysts perform the same analysis. pharmahealthsciences.net
Table 3: Parameters Varied in Robustness Testing for Triamcinolone Acetonide HPLC Methods
| Parameter Varied | Typical Variation |
| Flow Rate | ±0.2 mL/min |
| Mobile Phase Composition | ±5.0 mL in ratio |
| pH of Mobile Phase | Minor adjustments |
| Column Temperature | Minor adjustments |
Stability-Indicating Analytical Methods for Degradation Product Analysis in Research
A stability-indicating method is an analytical procedure that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is crucial for assessing the stability of a drug substance and is a regulatory requirement. nih.gov This involves subjecting the drug to forced degradation or stress testing under various conditions to produce potential degradation products. medcraveonline.comnih.gov
For this compound, forced degradation studies are performed under several conditions:
Acidic and Basic Hydrolysis: The drug is exposed to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions. medcraveonline.com Studies show that Triamcinolone is susceptible to degradation in alkaline conditions, with one study reporting 97.69% degradation. medcraveonline.com In contrast, it is relatively stable in acidic environments, showing only 13.06% degradation under specific conditions. medcraveonline.com
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂). nih.gov Oxidative conditions have been shown to cause degradation of Triamcinolone Acetonide. nih.gov
Photolytic Degradation: The drug is exposed to UV light or direct sunlight to assess its photosensitivity. medcraveonline.com
Thermal Degradation: The drug is subjected to elevated temperatures to evaluate its thermal stability. researchgate.net
The stressed samples are then analyzed using a stability-indicating method, typically RP-HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector. nih.gov The method's specificity is demonstrated by its ability to separate the main drug peak from the peaks of the degradation products. medcraveonline.com This ensures that the assay results for the active ingredient are not inflated by co-eluting degradants. nih.gov The decomposition of triamcinolone acetonide has been observed to follow pseudo-first-order kinetics and is minimal at a pH of approximately 3.4. nih.gov Above pH 5.5, decomposition increases rapidly. nih.gov
Table 4: Summary of Forced Degradation Studies on Triamcinolone
| Stress Condition | Reagent/Condition | Observation | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl at 40°C for 6h | Relatively stable | 13.06% | medcraveonline.com |
| Base Hydrolysis | 0.1N NaOH at 40°C for 90min | Highly susceptible | 97.69% | medcraveonline.com |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | Undergoes degradation | Not Specified | nih.gov |
| Photolytic Degradation | Direct sunlight for 12h | Stable | Not Specified | medcraveonline.com |
| Thermal Degradation | Elevated temperature | No substantial deterioration | Not Specified | researchgate.net |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Glucocorticoid Modulators Based on Triamcinolone (B434) 16-Acetate Scaffold
The primary goal in the evolution of glucocorticoid therapy is to dissociate the potent anti-inflammatory effects from the adverse metabolic side effects. nih.govsemanticscholar.org Research is focused on creating "dissociated steroids" or Selective Glucocorticoid Receptor Modulators (SEGRAMs) that preferentially induce transrepression (anti-inflammatory effects) over transactivation (metabolic side effects). nih.govsemanticscholar.orgoncoscience.us The Triamcinolone 16-Acetate structure, with its established high affinity for the glucocorticoid receptor (GR), provides a robust starting point for chemical modifications. nih.gov By altering functional groups on the steroid nucleus, medicinal chemists aim to develop analogs that exhibit a more favorable balance of activities. oncoscience.usendocrine-abstracts.org These efforts are moving beyond steroidal backbones to novel non-steroidal scaffolds that may offer greater potential for chemical optimization and differentiated mechanistic properties. nih.govendocrine-abstracts.org The objective is to design compounds that can selectively modulate GR activity, leading to a new class of anti-inflammatory agents with an improved therapeutic index. semanticscholar.orgoncoscience.us
Integration of Artificial Intelligence and Machine Learning in SAR and Molecular Design
The process of drug discovery and optimization is being revolutionized by computational tools. Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into Structure-Activity Relationship (SAR) studies and molecular design. bbau.ac.in These in silico approaches allow for the rapid screening of virtual libraries of compounds derived from the this compound scaffold. bbau.ac.inresearchgate.net Computational models can predict the binding affinity of novel analogs to the glucocorticoid receptor and forecast their physicochemical and pharmacokinetic properties. scispace.comnih.govnih.gov For example, molecular docking studies can simulate the interaction between a ligand and its protein target, providing insights into the molecular basis of activity and guiding the design of more potent and selective modulators. scispace.com This computational-aided drug design (CADD) accelerates the iterative process of lead identification and optimization, reducing the time and resources required for preclinical development. bbau.ac.in
Innovative Nano-Drug Delivery Systems for Enhanced Research Precision
To improve the therapeutic application and research precision of glucocorticoids, innovative drug delivery systems are being developed. researchgate.net Nanotechnology offers a promising avenue for creating targeted and sustained-release formulations of this compound. nih.govjuniperpublishers.comfrontiersin.orgeujournal.org These nano-drug delivery systems can overcome challenges such as poor aqueous solubility and can enhance drug permeation across biological barriers. nih.govresearchgate.netscienceopen.com Various types of nanocarriers are being investigated for the delivery of triamcinolone and its derivatives.
Types of Nanocarriers for Triamcinolone Delivery:
Nanocrystals: These are solid drug particles with sizes in the nanometer range, which can improve dissolution rates and bioavailability. nih.gov
Lipid-based Nanoparticles: This category includes liposomes, nanostructured lipid carriers (NLCs), and lipid nanocapsules, which are biocompatible and can encapsulate both lipophilic and hydrophilic drugs. researchgate.netscienceopen.comnih.govresearchgate.netpharmaexcipients.com
Polymeric Nanoparticles: Biodegradable polymers like PLGA are used to create nanoparticles that can provide sustained drug release. nih.gov
These advanced delivery systems are designed to increase the drug's residence time at the target site, thereby enhancing its therapeutic effect while minimizing systemic exposure. nih.govresearchgate.net Preclinical studies have demonstrated the potential of these nanosystems to improve the treatment of various inflammatory conditions. nih.govpharmaexcipients.com
Table 1: Characteristics of Triamcinolone Acetonide Nano-formulations in Preclinical Research
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Research Finding | Source |
|---|---|---|---|---|---|
| Nanocrystals (TA-NC) | 257 ± 30 | -25 ± 3 | N/A | Alleviated inflammatory response in an in vivo model of uveitis. | nih.gov |
| Lipid Liquid Crystals (LLCs) | 89 - 141 | -14.3 to -32.8 | N/A | Demonstrated sustained drug release over 48 hours in vitro. | nih.gov |
| Pegylated Lipid Nanocapsules | ~50 | -20 ± 2 and +18 ± 1 | 68 - 80 | Showed an absorption-promoting effect in ex vivo transdermal studies. | pharmaexcipients.com |
| Nanostructured Lipid Carriers (TAA-NLC) | 106.47 ± 4.65 | -45.18 ± 2.73 | 93.06 ± 3.52 | Resulted in higher drug deposition within porcine ear skin compared to a solution. | researchgate.net |
Exploration of Undiscovered Biochemical Pathways and Targets
The mechanism of action of glucocorticoids is complex, involving both genomic and non-genomic pathways. nih.gov While the primary anti-inflammatory effects are mediated through the glucocorticoid receptor, leading to changes in gene transcription, there is growing evidence for rapid, non-genomic effects. nih.govpatsnap.compatsnap.com Research is actively exploring these alternative pathways to better understand the full spectrum of triamcinolone's activity. For instance, studies have shown that Triamcinolone Acetonide can downregulate critical fibrotic markers like TGF-β1 and inhibit fibroblast proliferation through mechanisms that may not be solely dependent on classic GR-mediated gene transcription. researchgate.net Furthermore, Triamcinolone Acetonide has been found to decrease the synthesis of vascular endothelial growth factor (VEGF) by destabilizing its mRNA, suggesting a post-transcriptional regulatory role. arvojournals.org Unraveling these undiscovered biochemical pathways and molecular targets could lead to the identification of new therapeutic applications for this compound and its derivatives. researchgate.net
Advanced Preclinical Models for Complex Disease Pathologies
To accurately evaluate the efficacy and mechanisms of new this compound formulations and next-generation modulators, advanced preclinical models that closely mimic human diseases are essential. Researchers are moving beyond simple cell cultures to more complex systems. Animal models, such as those for endotoxin-induced uveitis in rabbits or inflammatory angiogenesis in mice, provide a more systemic and physiologically relevant environment to study drug effects. nih.govmdpi.comresearchgate.netresearchgate.net These models allow for the assessment of not only the anti-inflammatory and anti-angiogenic properties of triamcinolone but also the performance of novel drug delivery systems in vivo. researchgate.nettandfonline.com The development of more sophisticated models, such as humanized mouse models or organ-on-a-chip technologies, will further enhance the predictive value of preclinical research, bridging the gap between laboratory findings and clinical outcomes.
Q & A
Q. What are the key physicochemical properties of Triamcinolone 16-Acetate, and how do they influence experimental design?
this compound’s solubility, stability, and bioavailability are critical for designing pharmacokinetic studies. For example, its low water solubility necessitates the use of organic solvents or surfactants in in vitro assays, which may affect biological activity. Stability under varying pH and temperature conditions should be pre-tested using HPLC or mass spectrometry to validate storage protocols .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Reproducibility requires strict adherence to synthetic protocols, including reaction stoichiometry, catalyst purity, and purification methods. Documenting intermediate characterization (e.g., NMR, FTIR) at each synthesis step mitigates variability. Collaborative frameworks, such as shared electronic lab notebooks, enhance transparency in multi-institutional studies .
Q. What validated assays are suitable for evaluating the anti-inflammatory efficacy of this compound in preclinical models?
Use in vivo models (e.g., murine edema assays) paired with cytokine profiling (ELISA) to measure IL-6 and TNF-α suppression. In vitro assays, such as NF-κB inhibition in macrophage cell lines, should include positive controls (e.g., dexamethasone) and dose-response curves to establish potency thresholds .
Advanced Research Questions
Q. How should researchers address discrepancies in reported efficacy data between this compound and its analogs?
Conduct a meta-analysis of existing studies to identify confounding variables (e.g., dosage regimens, model organisms). If contradictions persist, replicate key experiments under standardized conditions, using blinded data analysis to minimize bias. Sensitivity analysis can isolate factors like solvent choice or animal strain differences .
Q. What statistical methods are recommended for analyzing dose-dependent toxicity in long-term this compound studies?
Apply nonlinear regression models (e.g., Hill equation) to estimate LD₅₀ and NOAEL (No Observed Adverse Effect Level). Kaplan-Meier survival analysis is suitable for longitudinal toxicity studies, while mixed-effects models account for inter-subject variability. Raw data should be archived in appendices with metadata for peer validation .
Q. How can researchers optimize formulation stability for this compound in translational studies?
Use Design of Experiments (DoE) to test excipient combinations (e.g., cyclodextrins, liposomes) under accelerated stability conditions (ICH guidelines). Real-time stability data should be analyzed via Arrhenius kinetics to predict shelf life. Include orthogonal analytical methods (e.g., DSC for crystallinity) to detect polymorphic transitions .
Q. What strategies mitigate batch-to-batch variability in this compound production for clinical trials?
Implement Quality by Design (QbD) principles, identifying Critical Quality Attributes (CQAs) like particle size and impurity profiles. Use process analytical technology (PAT) for in-line monitoring during synthesis. Comparative bioavailability studies between batches ensure consistency in pharmacokinetic parameters .
Methodological Guidance
Q. How to structure a research question on this compound’s mechanism of action using the FINER criteria?
- Feasible: Ensure access to validated biomarkers (e.g., glucocorticoid receptor occupancy assays).
- Novel: Investigate understudied pathways, such as non-genomic signaling effects.
- Ethical: Adhere to animal welfare protocols (e.g., 3Rs principles).
- Relevant: Align with unmet needs, such as reducing systemic side effects in chronic use .
Q. What are best practices for integrating raw data from this compound studies into publications?
Present processed data (means ± SEM) in the main text, with raw datasets deposited in repositories like Figshare. Use appendices for large tables (e.g., HPLC chromatograms, spectral data). Reference materials must include lot numbers, vendor details, and calibration certificates for critical reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
